2-Methyl-4-(5-nitro-2-furyl)thiazole
Description
Overview of Nitrofuryl Thiazole (B1198619) Chemical Class within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.com The nitrofuryl thiazole class belongs to this broad domain, characterized by the covalent linkage of a furan (B31954) ring, a thiazole ring, and a nitro functional group.
Thiazole: A five-membered heterocyclic ring containing one sulfur and one nitrogen atom. wikipedia.orgglobalresearchonline.net The thiazole ring is an aromatic system, with pi (π) electrons delocalized across the ring, which imparts a degree of stability. wikipedia.orgmdpi.com This ring system is a crucial component in numerous biologically active molecules, including vitamin B1 (thiamine). britannica.comwikipedia.org Its structure allows for various chemical reactions, making it a versatile building block in synthetic chemistry. nih.govpharmaguideline.com
Furan: Another five-membered aromatic heterocycle, but containing an oxygen atom. britannica.com When a nitro group (-NO2) is attached, typically at the 5-position, it becomes a nitrofuran. taylorandfrancis.comtaylorandfrancis.com
The combination of these moieties results in the nitrofuryl thiazole scaffold. The defining feature of this class is a 5-nitrofuran ring attached to a thiazole ring. The specific properties and reactivity of any compound in this class are further influenced by other substituents on either ring system, such as the methyl group in 2-Methyl-4-(5-nitro-2-furyl)thiazole.
| Feature | Description |
| Parent Heterocycles | Thiazole, Furan |
| Key Functional Group | Nitro Group (-NO2) at position 5 of the furan ring |
| Core Structure | A 5-nitrofuran ring linked to a thiazole ring |
| Chemical Nature | Aromatic, Heterocyclic |
Historical Perspective on the Development and Research Trajectory of Related Chemical Scaffolds
The scientific journey leading to compounds like this compound is built upon decades of research into its parent scaffolds, the nitrofurans and the thiazoles.
The nitrofuran class of synthetic molecules was first introduced in the 1940s and 1950s. plos.orgnih.gov These compounds quickly gained attention for their antibacterial properties. A prominent early example, Nitrofurantoin (B1679001), has been available for treating urinary tract infections since 1953. wikipedia.org The initial development focused on harnessing the antimicrobial potential of the 5-nitrofuran core. Research revealed that these compounds act as prodrugs, which are metabolically activated within bacterial cells to form reactive intermediates that can damage cellular components like DNA. taylorandfrancis.complos.orgnih.gov
The study of thiazoles has an equally rich history. The Hantzsch thiazole synthesis, a classic organic reaction for creating the thiazole ring, has been a cornerstone method for chemists. nih.gov The thiazole ring's presence was identified in essential natural products like thiamine (B1217682) (Vitamin B1), underscoring its biological importance early on. britannica.com Over the years, chemists developed numerous synthetic routes to thiazole derivatives, exploring how different substituents at various positions on the ring influence its chemical and physical properties. nih.govpharmaguideline.com This foundational work paved the way for the creation of a vast library of thiazole-containing compounds with applications ranging from dyes to pharmaceuticals. wikipedia.org
The convergence of these two research streams led to the synthesis and investigation of hybrid structures like nitrofuryl thiazoles. Scientists hypothesized that combining the recognized activity of the nitrofuran moiety with the versatile and biologically significant thiazole ring could lead to novel compounds with unique properties.
Contemporary Significance of the this compound Moiety in Medicinal Chemistry and Related Fields
In the modern research landscape, the this compound moiety and related structures are of considerable interest, primarily within medicinal chemistry. This significance stems from the continued relevance of its parent structures and the potential for synergistic or novel activities arising from their combination.
The nitrofuran component has experienced a revival of interest, largely driven by the global challenge of antibiotic resistance. plos.orgnih.gov As many conventional antibiotics lose their effectiveness, older drug classes like nitrofurans are being re-evaluated. nih.gov Their broad mechanism of action, which involves multiple cellular targets, is thought to be responsible for the low rate of resistance development. wikipedia.org
Simultaneously, the thiazole ring remains a privileged scaffold in drug discovery. globalresearchonline.net Its ability to interact with various biological targets has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govpharmaguideline.com Thiazole derivatives are key components in drugs approved for treating cancer and parasitic infections. globalresearchonline.netmdpi.com
The combination of these two moieties in structures like this compound is being explored for several potential applications. Research into related 2-(5-Nitro-2-furyl)thiazoles has highlighted their potential as antiprotozoal agents. acs.org The broader class of 5-nitro-2-furyl substituted heterocycles has been investigated for a range of biological activities. acs.org The contemporary focus is on synthesizing novel derivatives and evaluating their efficacy against various pathological targets, including multi-drug resistant bacteria and protozoa. nih.govacs.org The modular nature of the scaffold allows medicinal chemists to systematically modify its structure to optimize activity and explore its structure-activity relationship (SAR).
Table of Research Interest in Related Scaffolds
| Scaffold/Moiety | Key Area of Contemporary Research | Rationale |
|---|---|---|
| Nitrofuran | Combating antimicrobial resistance | Revival of an "old" drug class with a low propensity for resistance. plos.orgnih.gov |
| Thiazole | Drug discovery (anticancer, antimicrobial, etc.) | Versatile and privileged structure in medicinal chemistry. globalresearchonline.netmdpi.com |
| Nitrofuryl Thiazole | Antiprotozoal and antimicrobial agents | Combination of two biologically active scaffolds for potentially novel or enhanced activity. acs.org |
Structure
3D Structure
Properties
CAS No. |
53757-29-2 |
|---|---|
Molecular Formula |
C8H6N2O3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-methyl-4-(5-nitrofuran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H6N2O3S/c1-5-9-6(4-14-5)7-2-3-8(13-7)10(11)12/h2-4H,1H3 |
InChI Key |
BGWAGUMLJYQZDM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
Other CAS No. |
53757-29-2 |
Synonyms |
2-methyl-4-(5-nitro-2-furyl)thiazole |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 2-Methyl-4-(5-nitro-2-furyl)thiazole Synthesis
The most prominent and widely utilized method for synthesizing the thiazole (B1198619) core is the Hantzsch thiazole synthesis, first reported in 1887. This method remains a cornerstone for the preparation of a wide array of thiazole derivatives due to its reliability and the accessibility of starting materials. researchgate.net It is the primary established pathway for constructing the this compound framework.
The Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the specific synthesis of this compound, the requisite precursors are:
Thioacetamide (CH₃CSNH₂): This molecule provides the C2-methyl group and the nitrogen and sulfur atoms (N3 and S1) of the thiazole ring.
2-Halo-1-(5-nitro-2-furyl)ethanone: This α-haloketone serves as the three-carbon backbone, providing C4 and C5 of the thiazole ring and the attached 5-nitro-2-furyl substituent. The halogen is typically bromine or chlorine.
The reaction mechanism proceeds through a sequence of steps. Initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate. This is followed by an intramolecular cyclization via nucleophilic attack by the nitrogen atom, leading to the formation of a thiazoline (B8809763) intermediate. The final step is a dehydration (elimination of a water molecule) to yield the aromatic thiazole ring.
Studies on the reactivity of related nitrothiazoles indicate that the nitro group is a strong electron-withdrawing group, which can influence the reaction kinetics but does not inhibit the fundamental substitution and cyclization reactions required for ring formation. sciepub.com The structural integrity of the final product, this compound, has been confirmed through mass spectrometry, which identifies characteristic fragmentation patterns of the parent molecule and its metabolites. nih.govnih.gov
While the Hantzsch synthesis is robust, optimization of reaction conditions is often necessary to maximize yield and purity. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts. Traditional methods often employ ethanol (B145695) as a solvent and may require prolonged refluxing. researchgate.net
Modern approaches have focused on enhancing the efficiency of this classic reaction. Strategies for yield enhancement include:
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. bepls.com
Catalyst-Free Conditions: Some protocols have been developed to proceed efficiently without a catalyst, simplifying the purification process. bepls.com
Solvent Choice: The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) or water has been explored to create more environmentally benign processes. bepls.com
A patent for the synthesis of a related compound, 2-methyl-5-nitroimidazole-1-ethanol, highlights the importance of controlling reaction temperature (e.g., 72-108 °C) and the molar ratios of reactants and reagents to improve conversion rates and final yield. google.com Such principles are directly applicable to the optimization of the synthesis of this compound.
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, significant effort has been directed towards developing more sustainable and efficient synthetic methods for heterocyclic compounds, including thiazoles. These novel approaches prioritize atom economy, reduced waste, and the use of less hazardous materials. nih.gov
When synthesizing substituted thiazoles from unsymmetrical precursors, controlling the regiochemistry of the product is a critical challenge. For instance, the reaction of an α-bromo-1,3-diketone with a thioamide can potentially lead to two different regioisomers. researchgate.net Research has focused on developing highly regioselective protocols that yield a single, desired isomer.
Key strategies for achieving regioselectivity in the synthesis of thiazole analogs include:
Solvent-Free Conditions: Triturating unsymmetrical 1,3-diketones with N-bromosuccinimide (NBS) and various thioamides under solvent-free conditions has been shown to produce 2-aryl/hetaryl-4-methyl-5-acylthiazoles with excellent regioselectivity and in high yields. researchgate.net
Base-Induced Cyclization: The use of specific bases can direct the cyclization of intermediates to favor one regioisomer over another. This has been demonstrated in the synthesis of 2,5- and 4,5-disubstituted thiazoles from 2-oxo-2-(amino)ethanedithioates and isocyanides. rsc.org
Visible-Light-Mediation: A green and efficient protocol using visible light has been established for the regioselective synthesis of thiazolo[3,2-b] ijarsct.co.inmdpi.commdpi.comtriazoles, where the structure of the specific regioisomer was confirmed by X-ray crystallography. rsc.org
While the core structure of this compound is achiral, the principles of stereoselective synthesis become relevant when designing chiral analogs or derivatives.
Green chemistry principles are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. bepls.comnih.gov These methods offer advantages such as milder reaction conditions, reduced use of volatile organic solvents, and the use of recyclable catalysts. ijarsct.co.inmdpi.com
| Green Synthesis Technique | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, higher yields, improved purity, energy efficiency. bepls.com |
| Ultrasonic Irradiation | Employs high-frequency sound waves to promote the reaction. | Mild conditions, enhanced reaction rates, effective for multi-component reactions. bepls.commdpi.com |
| Use of Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water, ethanol, or PEG-400. | Reduced toxicity and environmental pollution, often simpler workup. bepls.com |
| Recyclable Catalysts | Employs catalysts that can be easily recovered and reused, such as silica-supported tungstosilisic acid or chitosan (B1678972) hydrogels. | Lower cost, reduced waste, sustainable process. bepls.commdpi.com |
| One-Pot Multi-Component Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | High efficiency, reduced solvent use and waste, simplified process. bepls.com |
These eco-friendly protocols are not only applicable to the synthesis of the parent compound but are also invaluable for creating libraries of thiazole derivatives for further research. ijarsct.co.inmdpi.com
Design and Synthesis of Structural Analogs and Derivatives
The design and synthesis of structural analogs of this compound are crucial for exploring structure-activity relationships and developing new chemical entities. Modifications can be made to the thiazole core, the 2-methyl group, or the 4-(5-nitro-2-furyl) substituent.
A variety of synthetic strategies are employed to create these analogs. For example, new thiazole-based chalcones can be synthesized via Claisen-Schmidt condensation reactions. nih.govmdpi.com Other approaches involve multi-step reactions starting from precursors like 2-amino-5-methylthiazole (B129938) or 3-chloropentane-2,4-dione (B157559) to build complex derivatives. nih.govmdpi.com The synthesis of related heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3,5-triazines bearing a 5-nitro-2-furyl moiety, has also been extensively studied, providing a platform for creating bioisosteres. nih.govresearchgate.netacs.org
Below is a table of selected structural analogs and derivatives that have been synthesized, showcasing the chemical diversity that can be achieved.
| Compound Class | Key Structural Modification | Synthetic Approach |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | Replacement of the thiazole with a thiazolidinone ring linked to a 1,3,4-thiadiazole (B1197879). | Multi-step synthesis involving oxidative cyclization followed by reaction with chloroacetyl chloride and ammonium (B1175870) thiocyanate. nih.govresearchgate.net |
| 2-[(Substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles | Replacement of the thiazole with a 1,3,4-thiadiazole ring featuring a benzylthio substituent. | Reaction of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (B98937) with substituted benzyl (B1604629) chlorides. researchgate.net |
| 2-(5-Nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles | Isosteric replacement of the 5-nitro-2-furyl group with a 5-nitro-2-thienyl group. | Synthesis from 5-nitro-2-thenoyl chloride and subsequent cyclization. nih.gov |
| 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | Incorporation of triazole and pyrazole (B372694) moieties onto the thiazole scaffold. | Reaction of chalcone-derived pyrazolin-N-thioamides with various ketones and hydrazonoyl chlorides. nih.gov |
| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol Esters | Analogs based on the 5-nitroimidazole scaffold instead of nitrofuran-thiazole. | Esterification of secnidazole (B1681708) (a 5-nitroimidazole) with various acid chlorides or anhydrides. jocpr.com |
Modifications on the Thiazole Ring System
One common approach involves the derivatization at the 2-position of the 4-(5-nitro-2-furyl)thiazole (B1220610) scaffold. Studies have investigated the replacement of the methyl group with other substituents, such as an amino group or a formamido group. nih.gov The synthesis of these analogs, like 2-amino-4-(5-nitro-2-furyl)thiazole and N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, allows for a direct comparison of how different functionalities at this position influence the compound's characteristics. nih.gov Further modifications can be made to these introduced groups; for instance, 2-aminothiazole (B372263) derivatives can be readily sulfonated to produce a variety of sulfonamides, demonstrating a pathway to more complex structures. nih.gov
Table 1: Examples of Analogs with Modifications on the Thiazole Ring
| Compound Name | Modification from Parent Compound | Position of Modification | Reference |
| 2-Amino-4-(5-nitro-2-furyl)thiazole | Methyl group replaced by an amino group | C-2 | nih.govuni.lu |
| N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | Methyl group replaced by a formamido group | C-2 | nih.gov |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Addition of a 4-methylbenzenesulfonyl group to a 2-aminothiazole core | C-2 | nih.gov |
Derivatization of the Furan (B31954) Ring and Nitro Group
The 5-nitrofuran moiety is a key pharmacophore, and its derivatization, particularly through the reduction of the nitro group, is a significant area of study. The nitro group is highly susceptible to reduction under both chemical and enzymatic conditions, often leading to the formation of various metabolites and derivatives. nih.govnih.gov
Anaerobic microsomal reduction of this compound results in complex transformations that include not only the reduction of the nitro group but also the cleavage of the furan ring. nih.gov This process yields distinct metabolites, which have been identified as 1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone and 1-(2-methyl-4-thiazolyl)-3-cyano-1-propane. nih.gov Similarly, the chemical reduction of the related compound 4-(5-nitro-2-furyl)thiazole (NFT) via catalytic hydrogenation produces 1-(4-thiazolyl)-3-cyano-1-propanone, confirming that this ring-opening reduction is a characteristic reaction of this class of compounds. nih.gov
A wide range of chemical reagents can be employed for the reduction of aromatic nitro groups, offering pathways to different functionalities. wikipedia.orgorganic-chemistry.org These methods provide access to a variety of derivatives that may not be accessible through biological reduction.
Reduction to Anilines: Catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel is a common method. wikipedia.org
Reduction to Hydroxylamines: Reagents such as zinc metal in aqueous ammonium chloride can selectively reduce the nitro group to a hydroxylamine. wikipedia.org
Reduction to Oximes: Using metal salts like tin(II) chloride can lead to the formation of oxime derivatives. wikipedia.org
These transformations highlight the reactivity of the nitro-furan system and provide multiple avenues for creating derivatives with substantially altered chemical structures.
Table 2: Products of Furan Ring and Nitro Group Derivatization
| Starting Compound | Reagent/Condition | Product(s) | Reference |
| This compound | Anaerobic microsomal nitroreduction | 1-(2-Methyl-4-thiazolyl)-3-cyano-1-propenone | nih.gov |
| 4-(5-Nitro-2-furyl)thiazole | Catalytic hydrogenation (Palladium on carbon) | 1-(4-Thiazolyl)-3-cyano-1-propanone | nih.gov |
| Aromatic Nitro Compounds (General) | Zinc dust and ammonium chloride | Aryl hydroxylamines | wikipedia.org |
| Aromatic Nitro Compounds (General) | Catalytic hydrogenation (e.g., Raney Ni, Pd/C) | Anilines (Aromatic Amines) | wikipedia.orgorganic-chemistry.org |
Exploration of Substituents at the 2-Methyl Position
The substituent at the 2-position of the thiazole ring plays a crucial role in defining the molecule's interaction with biological systems. The exploration of alternatives to the 2-methyl group is a key strategy in the derivatization of 4-(5-nitro-2-furyl)thiazole-based compounds.
Comparative studies of this compound alongside its 2-amino and 2-formamido analogs have been conducted to understand the impact of these substitutions. nih.gov The mass spectral fragmentation patterns of these compounds differ, indicating that the substituent at the C-2 position directly influences the molecule's chemical properties and stability. For example, the molecular ions of these compounds undergo distinct cleavage patterns, one yielding fragments containing the 2-substituted thiazole ring ([M-84]+) and another giving rise to a different fragment ([M-74]+). nih.gov
The rationale for exploring these substituents is often guided by structure-activity relationship (SAR) studies in related heterocyclic systems. For instance, in some quinoline-based compounds, small substituents such as a methyl group or a hydrogen atom at the 2-position were found to be essential for biological activity. nih.gov This suggests that even minor changes at this position can have significant consequences. The synthesis of these analogs typically follows established routes, such as the Hantzsch synthesis, using appropriately substituted thioamides as starting materials to introduce the desired group at the C-2 position. researchgate.netsci-hub.ru
Table 3: Comparison of Analogs with Different C-2 Substituents
| C-2 Substituent | Compound Name | Key Finding/Observation | Reference |
| Methyl | This compound | Serves as the parent compound for comparison. | nih.gov |
| Amino | 2-Amino-4-(5-nitro-2-furyl)thiazole | Shows different mass spectral fragmentation compared to the 2-methyl analog. nih.gov | nih.gov |
| Formamido | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | Exhibits unique cleavage patterns under mass spectrometry, distinct from the 2-methyl and 2-amino analogs. nih.gov | nih.gov |
Iii. Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidation of Molecular Features Governing Biological Interactions
The specific arrangement of the nitro-substituted furan (B31954) ring linked to a methyl-thiazole core forms the basis of the compound's biological significance. Each part of the molecule plays a distinct and crucial role in its mechanism of action, from metabolic activation to target recognition.
The 5-nitro group on the furan ring is a critical pharmacophore, essential for the bioactivation of the compound. nih.gov The mechanism of action for 5-nitrofuran compounds is contingent upon redox biotransformation. nih.gov This process is initiated by the biological reduction of the nitro group, a reaction catalyzed by nitroreductase (NTR) enzymes. nih.gov This activation is a prerequisite for the molecule to exert its cytotoxic effects. nih.gov
The reduction of the nitro group to a hydroxylamino group transforms the parent molecule into a highly reactive electrophilic species. nih.gov This bio-activated form can then interact with various cellular macromolecules. Studies on the microsomal nitroreduction of 2-methyl-4-(5-nitro-2-furyl)thiazole have identified metabolites such as 1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone and 1-(2-methyl-4-thiazolyl)-3-cyano-1-propane, which result from the fragmentation of the reduced parent compound. nih.gov This redox cycling and the generation of reactive intermediates are central to its biological activity. The process is common among nitroaromatic and nitroheterocyclic compounds, which are known to undergo redox transformations within the body. mdpi.com
The thiazole (B1198619) ring serves as a versatile scaffold that contributes significantly to the molecule's ability to bind to biological targets. nih.govnih.gov Structure-activity relationship studies on various related compounds have emphasized that the thiazole ring, often in conjunction with other heterocyclic systems like the 1,3,4-thiadiazole (B1197879) ring, is an essential requirement for cytotoxic activity. nih.gov
The thiazole moiety is involved in critical noncovalent interactions within protein binding sites. nih.gov Molecular docking studies of similar thiazole derivatives have shown that the sulfur atom of the thiazole ring can form bonds with amino acid residues like asparagine, while the ring itself can participate in arene-H bonds. nih.gov These interactions are crucial for the stability of the ligand-receptor complex. nih.gov Furthermore, substitutions on the thiazole ring have been shown to be important for biological activity, highlighting the ring's role in orienting the molecule correctly within a binding pocket for optimal interaction. nih.gov
The furan ring, and specifically its substitution pattern, modulates the activity and selectivity of the compound. The electronic structure of nitrofuran derivatives is a key determinant of their antibacterial activity. nih.gov The presence of the nitro group at the 5-position of the furan ring is a common feature in many active compounds. acs.org
While direct SAR studies on substitutions on the furan ring of this compound are limited, research on analogous structures provides valuable insights. For instance, in related nitrophenyl-furan derivatives, additional substitutions on the aromatic ring, such as methyl or methoxy (B1213986) groups, can influence inhibitory activity. nih.gov The synthesis of various furan-containing heterocyclic compounds has demonstrated that the furan moiety is a key building block for creating biologically active molecules. nih.gov The reactivity of the 5-nitro-2-furaldehyde (B57684) precursor, which can undergo ring-opening reactions under certain conditions, further underscores the chemical importance of the substituted furan system. researchgate.net
Computational and Cheminformatics Approaches to SAR/SMR
Computational chemistry has become an indispensable tool for exploring the SAR and SMR of complex molecules. Techniques like QSAR, molecular docking, and molecular dynamics simulations provide predictive models and a dynamic understanding of drug-target interactions, complementing experimental findings. nih.govnih.gov
QSAR is a computational methodology that quantitatively links the chemical structure of a compound to its biological activity. mdpi.com This approach is used to develop predictive models that can screen compound libraries and guide the design of new, more potent analogues. mdpi.com For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxic effects and radiosensitization effectiveness. mdpi.comnih.gov
In studies of nitrofuranyl compounds with antitubercular activity, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These models correlate the minimum inhibitory concentration (MIC) values with the molecular structures of the compounds, using a training set to build the model and a test set for external validation. nih.gov Such models have shown high predictive ability and can be used to forecast the activity of newly proposed structures, thereby accelerating the development of next-generation therapeutic agents. nih.gov Similarly, 2D-QSAR studies on thiazole derivatives have generated models with good correlation coefficients for predicting inhibitory activity against enzymes like 5-lipoxygenase. researchgate.net
| QSAR Technique | Compound Class | Key Findings/Model Validity | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA, CoMSIA) | Nitrofuranylamides | Developed models with high internal and external validation (>70% predictive ability) for anti-tuberculosis activity. | nih.gov |
| 2D-QSAR | Thiazole derivatives | Generated a model with a correlation coefficient of 0.626 for predicting 5-lipoxygenase inhibition. | researchgate.net |
| QSAR with Density Functional Theory | Triazolothiadiazines | Developed predictive models for antifungal/antibiotic activities with R² values between 0.725 and 0.768. | mdpi.com |
| QSAR with Projection Pursuit Regression | Nitroimidazole compounds | Built a model with high predictive ability (R² = 0.92 for training set) for radiosensitization effectiveness. | nih.gov |
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein target. nih.govresearchgate.net Docking studies help to identify the most likely binding pose of a molecule in the active site of a receptor and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. sbmu.ac.ir For example, docking studies on thiazole derivatives have been used to investigate their binding modes as potential tubulin polymerization inhibitors and their interactions with estrogen receptors. nih.govresearchgate.net
MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions that cannot be captured by static docking methods. nih.gov These simulations can measure the positional fluctuations of amino acid residues and calculate binding free energies, offering deeper insights into the mechanism of action and potential resistance. nih.gov For instance, MD simulations have been used to understand how mutations in a target protein affect the binding affinity of an inhibitor. nih.gov These computational approaches are crucial for rational drug design, helping to refine lead compounds and predict their efficacy. sbmu.ac.ir
| Technique | Compound Class | Target | Key Insights | Reference |
|---|---|---|---|---|
| Molecular Docking | 2,4-disubstituted thiazoles | Tubulin | Identified strong noncovalent bindings involving the thiazole ring (sulfur bond with AsnB249, arene-H bond with AsnA101). | nih.gov |
| Molecular Docking | Nitro-thiazole-indole derivatives | Estrogen Receptor (EGFR) | Predicted binding energies and identified key interactions, correlating with anticancer activity. | researchgate.net |
| Molecular Docking | Nitroimidazole derivatives | FabH Enzyme | Showed that synthesized derivatives could be properly accommodated in the active site, forming hydrogen and hydrophobic bonds. | sbmu.ac.ir |
| Molecular Dynamics (MD) | Oseltamivir (influenza drug) | Neuraminidase | Revealed how mutations disrupt key interactions (e.g., salt bridges), leading to drug resistance. | nih.gov |
Pharmacophore Development and Virtual Screening for Novel Ligands
The development of novel therapeutic agents derived from the this compound scaffold leverages computational techniques like pharmacophore modeling and virtual screening. These methods are instrumental in identifying new molecules with a higher probability of binding to a specific biological target and eliciting a desired pharmacological response.
Virtual screening is a computational technique that involves the high-throughput screening of large libraries of chemical compounds against a biological target. researchgate.net This process helps to prioritize molecules for synthesis and biological testing, thereby accelerating the drug discovery process. By using a validated pharmacophore model based on the this compound structure, it is possible to search databases for novel compounds that match the required spatial and electronic features. This rational design approach allows for the exploration of new chemical space and the identification of ligands that may exhibit improved potency, selectivity, or pharmacokinetic properties. nih.gov
For instance, in silico molecular docking simulations are a crucial component of virtual screening, used to predict the binding affinity and orientation of a ligand within the active site of a target protein, such as DNA gyrase. nih.gov The docking score, typically expressed in kcal/mol, provides a numerical estimate of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. Research on novel thiazole derivatives has utilized this method to identify promising candidates for antimicrobial activity. nih.gov
| Compound | Docking Score (kcal/mol) |
|---|---|
| Derivative 6a | -7.9 |
| Derivative 6b | -8.4 |
| Derivative 6c | -7.8 |
| Derivative 13a | -9.2 |
| Derivative 13b | -8.8 |
| Derivative 15 | -6.4 |
The data illustrates how virtual screening can differentiate between various derivatives, highlighting compound 13a as having the most favorable predicted binding energy in this specific study. nih.gov Such insights are invaluable for guiding the synthesis of new generations of inhibitors based on the thiazole and nitrofuran scaffolds. The overarching goal is to rationally design analogs that favorably bind to the active site of target enzymes, potentially leading to the discovery of novel candidates with distinct activation and resistance mechanisms compared to existing drugs. nih.gov
Iv. Molecular and Cellular Mechanisms of Action Non Clinical Focus
Cellular Responses to Compound Exposure (In Vitro Models)
Exposure of cells to 2-Methyl-4-(5-nitro-2-furyl)thiazole and related nitrofuran compounds in vitro elicits a range of damaging cellular responses, stemming from the biochemical interactions of its reactive metabolites.
A significant consequence of the nitroreduction process is the generation of reactive oxygen species (ROS), leading to oxidative stress. The redox cycling of the nitrofuran parent compound and its nitro anion radical can transfer electrons to molecular oxygen, producing superoxide (B77818) radicals and other ROS. This mechanism is believed to contribute to cellular toxicity. nih.gov The inhibition of ANFT metabolite binding to macromolecules by antioxidants such as vitamin E further suggests the involvement of oxidative processes in its mechanism. nih.gov
In vitro exposure of rat bladder epithelial cells to the related compound ANFT resulted in notable phenotypic changes, including altered cell morphology and an increased growth rate, which are indicative of cellular damage and transformation. nih.gov
The cellular energy metabolism, particularly mitochondrial respiration, is a key target for nitrofuran compounds. Studies on nitrofurantoin (B1679001), a representative nitrofuran, have shown that it inhibits mitochondrial respiration in isolated mouse liver mitochondria. nih.gov The primary site of inhibition is Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain. nih.gov This inhibition was observed with Complex I-linked substrates like glutamate, while respiration with the Complex II substrate succinate (B1194679) was not affected. nih.gov
The inhibition of cellular respiration may be mediated by the redox cycling of the nitrofuran and the subsequent generation of reactive oxygen intermediates that interfere with electron flow. nih.gov This disruption of the mitochondrial electron transport chain impairs the cell's ability to produce ATP efficiently, leading to a significant alteration in energy metabolism. Long-term exposure to nitric oxide, a potential product of nitroreductive pathways, can also lead to a persistent inhibition of mitochondrial Complex I. nih.gov
| Cellular Response | Observation | Potential Mechanism | Compound Studied |
| Oxidative Stress | Generation of reactive oxygen species. nih.gov | Redox cycling of the nitro group. nih.gov | Nitrofurantoin nih.gov |
| Cellular Damage | Altered cell morphology, increased growth rate. nih.gov | Macromolecular adduction and other damage from reactive metabolites. | 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) nih.gov |
| Inhibition of Cellular Respiration | Decreased state 3 and uncoupled respiration. nih.gov | Inhibition of mitochondrial Complex I. nih.gov | Nitrofurantoin nih.gov |
| Alteration of Energy Metabolism | Interference with electron flow in the electron transport chain. nih.gov | Disruption of mitochondrial function by reactive intermediates. nih.gov | Nitrofurantoin nih.gov |
Effects on Microbial Virulence Factors or Growth Regulation (non-clinical)
Initial studies on the related compound nitrofurantoin demonstrated that at lower concentrations, it could inhibit the inducible synthesis of certain enzymes, such as β-galactosidase, without affecting the total protein synthesis of the bacterium. nih.gov This suggests a nuanced impact on bacterial metabolic regulation that precedes broad-spectrum inhibition of macromolecule synthesis.
Furthermore, research on N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a structurally similar compound, has identified that it can induce the production of both growth-stimulating and growth-inhibiting factors in cell lines. nih.gov While this research was conducted in the context of mammalian cells, it points to the potential of this class of compounds to modulate complex cellular growth pathways.
Mechanisms of Resistance Development in Target Organisms (Molecular Basis)
The primary mechanisms of resistance to nitrofuran compounds are well-defined at the molecular level and typically involve preventing the formation of the toxic intermediates or actively removing the compound from the cell.
Mutational Inactivation or Alteration of Nitroreductase Enzymes
The most common mechanism of resistance to nitrofurans is the mutational inactivation of the bacterial nitroreductase enzymes, primarily NfsA and NfsB in Enterobacterales. nih.govplos.org These enzymes are responsible for activating the nitrofuran prodrug. plos.org Loss-of-function mutations in the corresponding genes, nfsA and nfsB, prevent the reduction of the nitro group, meaning the reactive, bactericidal intermediates are never formed. nih.govplos.org
Resistance often develops in a stepwise fashion. An initial mutation in nfsA can lead to an intermediate level of resistance, with a partial loss of nitroreductase activity. nih.gov A subsequent mutation in nfsB can then result in a higher level of resistance by eliminating the remaining reductase activity. nih.gov Mutations in these genes can include deletions or point mutations that result in defective or truncated enzymes. researchgate.net In rare instances, mutations have been observed in the ribE gene, which is involved in the synthesis of flavin mononucleotide (FMN), an essential cofactor for both NfsA and NfsB. plos.orgscienceopen.com The absence of this cofactor renders the nitroreductase enzymes non-functional, leading to resistance. plos.orgscienceopen.com
Table 1: Resistance Mechanisms Involving Nitroreductase Inactivation
| Gene | Function | Consequence of Mutation | Organism Example | Resulting Phenotype | Citations |
|---|---|---|---|---|---|
| nfsA | Oxygen-insensitive nitroreductase I | Loss-of-function mutations (deletions, point mutations) prevent prodrug activation. | E. coli, K. pneumoniae | Intermediate to high-level resistance. nih.govplos.org | nih.govplos.orgresearchgate.net |
| nfsB | Oxygen-insensitive nitroreductase I | Loss-of-function mutations prevent prodrug activation. | E. coli, K. pneumoniae | Contributes to high-level resistance, typically after nfsA mutation. nih.gov | nih.govresearchgate.netasm.org |
Upregulation of Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. asm.orgresearchgate.net Overexpression of these pumps can reduce the intracellular concentration of a drug, contributing to resistance. In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps are particularly significant. asm.org
For nitrofuran compounds, the OqxAB and AcrAB-TolC efflux pump systems have been implicated in resistance, especially in Klebsiella pneumoniae. nih.govfrontiersin.org The expression of these pumps is often controlled by global regulatory proteins. Mutations in genes that repress these regulators, such as ramR or oqxR, can lead to the overexpression of activators like ramA. asm.orgnih.gov Increased levels of RamA, in turn, upregulate the expression of the acrB and oqxB efflux pump genes, leading to enhanced removal of nitrofurans from the cell and a corresponding increase in resistance. nih.govfrontiersin.org The presence of plasmid-mediated oqxAB genes is also a significant mechanism for conferring nitrofuran resistance. nih.gov
Table 2: Resistance Mechanisms Involving Efflux Pump Upregulation
| Efflux Pump/Regulator | Family/Function | Mechanism of Upregulation | Organism Example | Effect on Resistance | Citations |
|---|---|---|---|---|---|
| OqxAB | RND Efflux Pump | Overexpression via mutations in repressors (oqxR) or presence on plasmids. | K. pneumoniae | Contributes to high-level resistance, often in combination with nfs mutations. | nih.govscienceopen.comasm.org |
| AcrAB-TolC | RND Efflux Pump | Upregulation via global activators like RamA. | K. pneumoniae | Contributes significantly to nitrofuran resistance. | nih.govfrontiersin.org |
| ramA | Transcriptional Regulator | Overexpression due to mutations in its repressor, ramR. | K. pneumoniae | Upregulates acrB and oqxB, leading to a four-fold decrease in susceptibility. | nih.gov |
| oqxR | Transcriptional Repressor | Loss-of-function mutations. | K. pneumoniae | Leads to overexpression of the OqxAB efflux pump. | nih.govresearchgate.net |
Target Bypass or Repair Mechanisms
While inactivation of activating enzymes and efflux are the primary resistance strategies, other mechanisms can theoretically contribute. A "target bypass" mechanism involves the organism developing alternative metabolic pathways to circumvent the drug's inhibitory effects. An enzymatic degradation mechanism, where the drug is inactivated by hydrolysis, has also been observed for nitrofurans.
A notable example of this is a mutated variant of the extended-spectrum β-lactamase CTX-M-14 found in E. coli clinical isolates. plos.org This mutant enzyme, differing from the wild-type by three amino acid substitutions, gained the ability to hydrolyze and inactivate nitrofuran compounds, representing a novel resistance mechanism beyond the typical nitroreductase mutations. plos.orgplos.org
DNA repair pathways are a major target of the reactive intermediates generated from nitrofurans. While a defective repair pathway (e.g., recB mutation) increases susceptibility, an enhanced DNA repair capability could theoretically contribute to resistance by more efficiently fixing the damage caused by the activated drug, though this remains a less commonly documented mechanism for nitrofuran resistance compared to nitroreductase inactivation and efflux. nih.gov
V. Biological Activity Spectrum and Pre Clinical Evaluation in Vitro and Animal Models, Excluding Human Trials
Broad-Spectrum Activity against Pathogenic Microorganisms (In Vitro)
The in vitro antimicrobial properties of 2-Methyl-4-(5-nitro-2-furyl)thiazole and its analogs have been evaluated against a range of bacteria, fungi, and parasites, demonstrating significant inhibitory potential.
Derivatives of this compound have shown notable antibacterial activity, particularly against Gram-positive bacteria. In studies where the nitrofuran-thiazole core was combined with other heterocyclic moieties like 1,3,4-thiadiazole (B1197879), the resulting compounds exhibited potent effects. For instance, a series of [2-(5-nitro-2-furyl)...]-1,3,4-thiadiazole derivatives were synthesized and most were found to be active against Gram-positive strains. ut.ac.ir Similarly, N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones, which share structural similarities, demonstrated strong activity against tested Gram-positive organisms, although they were largely inactive against Gram-negative bacteria. nih.gov
Further research into related structures, such as 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, has confirmed anti-Helicobacter pylori activity. researchgate.net Other thiazole (B1198619) derivatives have also been reported to possess antibacterial properties against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tandfonline.com The presence of the 5-nitro-2-furyl group is a known feature in antibacterial drugs, and its incorporation into a thiazole or thiadiazole ring structure appears to be a successful strategy for generating antibacterial activity. ut.ac.irnih.gov
Table 1: In Vitro Antibacterial Activity of Related Nitrofuran/Nitrothiophene-Thiadiazole Compounds
| Compound Class | Target Bacteria | Activity Noted |
|---|---|---|
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | Strong inhibitory activity, better than reference quinolones against some strains. nih.gov |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-negative bacteria | Nearly inactive. nih.gov |
| 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles | Helicobacter pylori | Strong anti-H. pylori activity observed in disc diffusion methods. researchgate.net |
| [2-(5-nitro-2-furyl)...]-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Most synthesized compounds showed activity. ut.ac.ir |
| 2-(2-hydrazinyl) thiazole derivatives | Staphylococcus aureus, Escherichia coli | Demonstrated encouraging antibacterial activity. tandfonline.com |
The 5-nitro-2-furyl moiety is a key pharmacophore that imparts significant antiparasitic and antifungal properties to thiazole-containing compounds. Research has shown that thiazoles incorporating this group are active against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org When compared with other nitro-substituted heterocyclic groups, the 5-nitro-2-furyl group was found to be more potent than a 5-nitro-2-thiazolyl group in combating T. cruzi infections in mice. nih.gov
Derivatives containing a 2-(Nitroaryl)-1,3,4-thiadiazole structure have demonstrated broad-spectrum antiprotozoal activity, with inhibitory effects against Trypanosoma brucei, T. cruzi, and Leishmania donovani. nih.gov The general class of nitrofurans has also been noted for its activity against amoeba. ut.ac.ir In the realm of antifungal research, related thiazole derivatives have shown efficacy against Candida albicans, and other variations have been active against fungal species like Fusarium graminearum, Fusarium oxysporum, and Cytospora mandshurica. nih.govresearchgate.net
Mechanistic Validation in Cellular and Subcellular Models (Non-Clinical)
To understand the biological activity of this compound, researchers have investigated its effects on a cellular and subcellular level, including its cytotoxicity and interaction with specific biochemical pathways.
Studies on the cytotoxicity of compounds related to this compound have been conducted on various cell lines. For example, a series of thiazole-based stilbene (B7821643) analogs showed high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with some compounds exhibiting IC50 values in the micromolar range. nih.gov The related compound, 4-(5-nitro-2-furyl)thiazole (B1220610), was found to be mutagenic in the Ames test using Salmonella typhimurium TA 100, indicating its potential to interact with and damage DNA. nih.gov Furthermore, studies on other nitro-containing heterocyclic compounds have assessed cytotoxicity against L6 rat myoblast cells to determine the selectivity of their antiparasitic action. nih.gov
The biological effects of nitroheterocyclic compounds like this compound are often linked to the metabolic reduction of the nitro group. In vitro studies using rabbit kidney microsomes have shown that this compound undergoes anaerobic microsomal nitroreduction. nih.gov This process yields metabolites such as 1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone and 1-(2-methyl-4-thiazolyl)-3-cyano-1-propane. nih.gov This reductive activation is believed to be a critical step in the mechanism of action for many nitroaromatic compounds.
A related compound, 2-amino-4-(5-nitro-2-furyl)-thiazole, has been shown to undergo co-oxidative metabolism by prostaglandin (B15479496) hydroperoxidase, a component of prostaglandin endoperoxide synthetase. nih.gov This suggests a specific interaction with enzymatic pathways involved in inflammation and oxidative processes. Other research on different thiazole-based compounds has identified DNA topoisomerase IB as a potential molecular target. nih.gov The reduction of the nitro group appears crucial for at least some biological activities, as the reduced metabolite of 4-(5-nitro-2-furyl)thiazole, 1-(4-thiazolyl)-3-cyano-1-propanone, was found to be significantly less mutagenic than the parent compound. nih.gov
Table 2: Mechanistic Insights from In Vitro and Biochemical Studies
| Compound/Class | Model System | Finding |
|---|---|---|
| This compound | Rabbit kidney microsomes | Undergoes anaerobic nitroreduction to form metabolites like 1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone. nih.gov |
| 2-Amino-4-(5-nitro-2-furyl)thiazole | Rabbit renal inner medulla microsomes | Metabolized via co-oxidation by prostaglandin hydroperoxidase. nih.gov |
| 4-(5-nitro-2-furyl)thiazole | Salmonella typhimurium TA 100 | Shows mutagenic activity, suggesting DNA interaction. nih.gov |
| Thiazole-based stilbene analogs | Enzyme assay | Acted as potent inhibitors of DNA topoisomerase IB. nih.gov |
Efficacy and Pharmacodynamics in Animal Models of Infection (Pre-clinical, Non-Dosage)
The in vitro antiparasitic activity of thiazoles containing a 5-nitro-2-furyl group has been translated into efficacy in preclinical animal models of infection. In mouse models of Trypanosoma cruzi infection, these compounds have demonstrated notable therapeutic effects. nih.govacs.org The activity of a series of 2-substituted 4-thiazolecarboxaldehyde hydrazones bearing the 5-nitro-2-furyl function was evaluated, and their performance was compared to the standard clinical drug Nifurtimox. nih.gov The results indicated that the 5-nitro-2-furyl moiety was a critical component for the observed in vivo activity against T. cruzi. nih.gov In studies of other, but related, nitro-containing compounds, a 100% cure rate was observed in a mouse model of Human African Trypanosomiasis, highlighting the potential of this chemical class in treating parasitic diseases. nih.gov
Vi. Advanced Analytical and Spectroscopic Characterization Methodologies Non Clinical Application
Structural Elucidation Techniques
Structural elucidation is achieved by combining data from various spectroscopic methods, each providing unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Methyl-4-(5-nitro-2-furyl)thiazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While complete, published spectra for this specific molecule are not widely available, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and related heterocyclic structures. nih.govchemicalbook.comresearchgate.net
The ¹H-NMR spectrum is expected to show distinct signals for the protons of the methyl group, the thiazole (B1198619) ring, and the furan (B31954) ring. The methyl protons would appear as a singlet, while the protons on the furan and thiazole rings would appear as doublets or singlets in the aromatic region, with their specific shifts influenced by the electron-withdrawing nitro group. nih.gov
The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The carbon of the methyl group would appear in the aliphatic region, while the carbons of the thiazole and nitrofuran rings would be found in the downfield aromatic region. Two-dimensional (2D-NMR) techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons, confirming the final structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |
| ¹H (Methyl, -CH₃) | 2.5 - 2.8 | Singlet | Signal for the three equivalent methyl protons. |
| ¹H (Thiazole, C5-H) | 7.5 - 7.9 | Singlet | Proton attached to the thiazole ring. |
| ¹H (Furan, H3/H4) | 7.4 - 7.8 | Doublets | Protons on the furan ring, coupled to each other. The specific chemical shifts are influenced by the adjacent nitro group. nih.gov |
| ¹³C (Methyl, -CH₃) | 18 - 22 | N/A | Typical range for a methyl group attached to an aromatic ring. |
| ¹³C (Thiazole Ring) | 115 - 165 | N/A | Carbons of the thiazole heterocycle. researchgate.net |
| ¹³C (Furan Ring) | 110 - 155 | N/A | Carbons of the furan ring, with shifts significantly affected by the nitro substituent. |
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in its structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Studies using electron impact mass spectrometry have specifically analyzed the fragmentation of this compound. nih.gov The molecular ion (M⁺) undergoes two primary cleavage pathways. nih.gov One pathway involves the loss of a fragment with a mass-to-charge ratio (m/z) of 84, corresponding to the cleavage of the thiazole ring. nih.gov The other major fragmentation route results in a fragment ion [M-74]⁺. nih.gov These characteristic fragmentation patterns are crucial for identifying the compound in complex mixtures. The anaerobic microsomal reduction products of the compound have also been identified using mass spectral fragmentation analysis. nih.govnih.gov
Table 2: Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Identity | Significance |
| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-84]⁺ | Fragment including the 2-substituted thiazole ring | A principal fragmentation pathway observed in studies. nih.gov |
| [M-74]⁺ | Alternative major fragment ion | A second key fragmentation pathway for this class of compounds. nih.gov |
Infrared (IR) spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the nitro (NO₂), C=N, and C-S bonds of the thiazole ring, and the C-O-C linkage of the furan ring. nih.govmdpi.com Specifically, strong absorption bands for the asymmetric and symmetric stretching of the nitro group are expected. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The nitrofuran and thiazole rings constitute the primary chromophores. The UV-Vis spectrum is expected to show strong absorbance at specific wavelengths (λ-max) corresponding to the electronic transitions within these conjugated systems.
Table 3: Expected Characteristic IR and UV-Vis Absorption Data
| Technique | Functional Group / System | Expected Absorption Range |
| IR | Nitro (NO₂) Asymmetric Stretch | 1510 - 1580 cm⁻¹ nih.gov |
| IR | Nitro (NO₂) Symmetric Stretch | 1340 - 1370 cm⁻¹ nih.gov |
| IR | Thiazole Ring (C=N, C=C) | 1600 - 1450 cm⁻¹ |
| IR | Furan Ring (C-O-C) | 1250 - 1050 cm⁻¹ |
| UV-Vis | Nitrofuran & Thiazole Chromophores | 280 - 400 nm |
Chromatographic Methods for Purity and Quantitative Analysis (Research Samples)
Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis on research samples.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for isolating it or its metabolites from reaction mixtures. nih.gov A typical approach would involve reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like methanol (B129727) or acetonitrile). researchgate.net The compound's retention time under specific conditions (flow rate, mobile phase composition, and temperature) is a key identifier, and the peak area from the detector (e.g., a UV detector set to the λ-max of the compound) is proportional to its concentration, allowing for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of this compound, provided it is thermally stable and volatile enough for GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the GC column. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity by matching its fragmentation pattern with known data. nih.gov This method is particularly powerful for separating and identifying the compound from complex matrices and for analyzing its metabolic products. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of available scientific literature did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies are crucial for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing definitive information on conformation, bond lengths, bond angles, and intermolecular interactions, no published single-crystal X-ray diffraction analysis for this particular molecule could be located.
However, the solid-state structures of related thiazole and nitrofuran derivatives have been investigated, offering insights into the potential structural characteristics of this compound. For instance, studies on other substituted thiazoles reveal a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which influence their crystal packing.
Although direct experimental data for this compound is absent, crystallographic data for analogous structures can serve as a basis for computational modeling and prediction of its solid-state properties. Such related compounds include 2,4-dibromothiazole (B130268) and various nitrophenol derivatives. researchgate.netresearchgate.net For example, the crystal structure of 2-Methyl-4-nitrophenol demonstrates a nearly planar molecular conformation, with intermolecular O—H⋯O and C—H⋯O interactions forming a three-dimensional network. researchgate.net Similarly, analyses of other nitro-containing heterocyclic compounds, like 1-(2-methyl-5-nitroimidazol-1-yl)propane-2-thiol, provide detailed information on their crystal systems, space groups, and unit cell dimensions. researchgate.net
Without a dedicated crystallographic study for this compound, the precise details of its crystal lattice, molecular geometry in the solid state, and packing arrangement remain undetermined. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the definitive data required for a complete structural characterization.
Vii. Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. mgesjournals.comresearchgate.net These calculations can determine molecular geometries, vibrational frequencies, and various electronic parameters that govern a molecule's reactivity. epstem.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net
For molecules containing thiazole (B1198619) and nitroaryl moieties, the HOMO is often delocalized across the heterocyclic ring systems. researchgate.net In the case of 2-Methyl-4-(5-nitro-2-furyl)thiazole, the HOMO would likely be distributed over both the thiazole and furan (B31954) rings. The LUMO, conversely, is expected to be localized predominantly on the nitro-substituted furan ring, a consequence of the strong electron-withdrawing nature of the nitro group. This distribution makes the nitro group a likely site for nucleophilic attack or reduction.
The analysis of wave functions can indicate that electron absorption corresponds to the transition from the ground state to the first excited state, which is described by the excitation of an electron from the HOMO to the LUMO. mgesjournals.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
| Parameter | Description | Anticipated Characteristics for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the thiazole and furan rings. Higher values indicate a greater tendency for electron donation. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Expected to be localized on the nitrofuran moiety due to the electron-withdrawing nitro group. A lower value indicates a greater ability to accept electrons. researchgate.net |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A relatively small energy gap is expected, suggesting significant charge transfer character and high reactivity. |
The Molecular Electrostatic Potential (MESP) map is a valuable descriptor for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic reactions. nih.gov The MESP map illustrates regions of negative potential (red/yellow), typically associated with lone pairs of electronegative atoms, and positive potential (blue), associated with atomic nuclei. nih.gov
For this compound, the MESP would show a strong negative potential around the oxygen atoms of the nitro group, identifying this area as a prime site for electrophilic attack. nih.gov The hydrogen atoms and parts of the heterocyclic rings would exhibit positive or near-neutral potential.
Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of chemical reactivity. These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the ability of a molecule to act as an electrophile. nih.gov A high value suggests the compound is a strong electrophile. |
Molecular Simulation Studies for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which are essential for understanding its interactions with biological targets. physchemres.org
For this compound, a key flexible bond is the single bond connecting the furan and thiazole rings. MD simulations can explore the rotational landscape around this bond to identify low-energy, stable conformations. This conformational analysis is critical because the three-dimensional shape of the molecule dictates how it fits into the binding site of a protein or enzyme. Studies on similar bicyclic heterocyclic systems have used MD simulations to assess the stability of ligand-protein complexes and understand binding mechanisms. physchemres.orgresearchgate.net
Chemoinformatics and Data Mining for Structure-Function Relationships
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their properties. A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. physchemres.org QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.
For nitrofuran-thiazole derivatives, chemoinformatics can be used to explore structure-activity relationships (SAR). For instance, studies on related 5-(nitroaryl)-1,3,4-thiadiazole derivatives have shown that the type of substituent on the heterocyclic rings significantly influences their antibacterial activity. researchgate.net By analyzing a database of such compounds, one could identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with their biological effects. This information is invaluable for rationally designing new, more potent, or selective analogs of this compound. For example, the metabolites of this compound, such as 1-(2-methyl-4-thiazolyl)-3-cyano-1-propenone, have been identified through mass spectrometry, providing a basis for understanding its biotransformation pathways. nih.gov
Viii. Future Research Directions and Potential Applications Theoretical/exploratory
Design of Next-Generation Thiazole (B1198619) Derivatives with Enhanced Specificity
The core structure of 2-Methyl-4-(5-nitro-2-furyl)thiazole offers a versatile scaffold for the design of novel derivatives with potentially enhanced target specificity. Future research could systematically modify the thiazole and nitrofuran rings to fine-tune the compound's electronic and steric properties. Key strategies could include:
Substitution at the Thiazole Ring: Introducing various functional groups at the C5 position of the thiazole ring could modulate the molecule's interaction with specific biological targets. For instance, the incorporation of electron-donating or electron-withdrawing groups could alter the electron density of the ring system, influencing its binding affinity and reactivity.
Modification of the Furan (B31954) Ring: Alterations to the furan moiety, such as the introduction of different substituents or its replacement with other five-membered heterocyclic rings, could lead to derivatives with novel properties.
Hybrid Molecule Synthesis: A promising approach involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy could yield compounds with dual modes of action or improved pharmacokinetic profiles. For example, creating hybrid structures with other antimicrobial agents could lead to compounds that are effective against drug-resistant pathogens nih.govjchemrev.comekb.egmdpi.com.
Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of these next-generation derivatives, allowing for the prediction of their properties and the prioritization of synthetic targets.
Table 1: Potential Modifications for Next-Generation Thiazole Derivatives
| Modification Site | Potential Substituents/Modifications | Desired Outcome |
| Thiazole Ring (C5) | Alkyl chains, halogens, aromatic rings | Enhanced binding affinity and specificity |
| Furan Ring | Replacement with thiophene, pyrrole | Altered electronic properties and biological activity |
| Hybridization | Conjugation with other bioactive molecules | Dual-action compounds, improved pharmacokinetics |
Elucidation of Unexplored Molecular Mechanisms
The biological activity of nitrofurans is generally attributed to the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins nih.govnih.govplos.org. However, the precise molecular targets and the full spectrum of mechanisms for many nitrofurylthiazole derivatives, including this compound, remain to be fully elucidated.
Future research should focus on:
Identifying Specific Cellular Targets: Advanced proteomic and genomic approaches could be employed to identify the specific proteins and nucleic acid sequences that are targeted by the reactive metabolites of this compound.
Investigating Non-canonical Mechanisms: It is conceivable that this compound may exert its effects through mechanisms independent of nitroreduction. For instance, it could directly inhibit key enzymes or disrupt cellular signaling pathways. Investigating these possibilities could reveal novel therapeutic avenues.
Understanding Resistance Mechanisms: As with any antimicrobial compound, the potential for resistance development is a concern. Studying the molecular basis of potential resistance mechanisms to this compound would be crucial for its long-term viability as a lead compound.
A deeper understanding of its molecular mechanisms will be critical for optimizing its structure for enhanced efficacy and for identifying potential combination therapies.
Synergistic Interactions with Other Chemical Agents (Theoretical Framework)
The combination of this compound with other chemical agents could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. A theoretical framework for exploring such interactions can be built upon the following principles:
Complementary Mechanisms of Action: Combining this compound with an agent that has a different molecular target could overcome potential resistance mechanisms and lead to a more potent effect. For example, pairing it with a compound that inhibits bacterial cell wall synthesis could create a powerful two-pronged attack.
Inhibition of Resistance Mechanisms: In a therapeutic context, it could be combined with an inhibitor of enzymes that might otherwise deactivate it, such as specific nitroreductases that lead to non-toxic metabolites.
Enhanced Uptake or Bioavailability: A second agent could potentially increase the cellular uptake or bioavailability of this compound, thereby increasing its effective concentration at the target site.
Systematic screening of compound libraries in combination with this compound, guided by computational predictions of potential interactions, could identify promising synergistic pairings. Recent studies have shown the potential for synergistic effects when combining different thiazole derivatives or pairing them with existing drugs nih.govdntb.gov.uanih.gov.
Table 2: Theoretical Synergistic Combinations
| Agent Class | Theoretical Basis for Synergy | Potential Outcome |
| Beta-lactam antibiotics | Disruption of cell wall integrity, allowing increased entry of the thiazole derivative. | Enhanced antimicrobial activity against bacteria. |
| Efflux pump inhibitors | Prevention of the thiazole derivative from being expelled from the target cell. | Increased intracellular concentration and efficacy. |
| Quorum sensing inhibitors | Disruption of bacterial communication and virulence factor production. | Attenuation of pathogenicity and increased susceptibility. |
Applications in Material Science or Environmental Science (Non-Biological)
The unique chemical structure of this compound suggests several theoretical and exploratory applications in non-biological fields such as material science and environmental science.
Material Science:
Corrosion Inhibition: Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like thiazole, are known to be effective corrosion inhibitors for metals such as steel in acidic environments eurjchem.comnih.govsemanticscholar.orgscispace.comresearchgate.net. The lone pair electrons on the nitrogen and sulfur atoms, along with the pi-electrons of the aromatic rings, can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer. The presence of the nitro group, an electron-withdrawing group, could further enhance this interaction. Theoretical studies could model the adsorption of this compound on various metal surfaces to predict its potential as a corrosion inhibitor.
Organic Electronics: Thiazole-containing compounds have been investigated for their potential use in organic electronics due to their electron-accepting properties cambridge.org. The conjugated system of this compound, combined with the electron-withdrawing nitro group, could impart interesting photophysical and electronic properties researchgate.netnih.govnih.govmdpi.com. Theoretical calculations of its electronic structure, such as the HOMO-LUMO gap, could provide insights into its potential as a component in organic semiconductors or dyes for solar cells.
Environmental Science:
Environmental Remediation: Nitroaromatic compounds are significant environmental pollutants, and bioremediation strategies often involve their reduction to less toxic amino derivatives cambridge.orgresearchgate.netnih.govcswab.orgnih.govslideshare.netresearchgate.netnih.gov. Research into the microbial degradation pathways of this compound could lead to the development of novel bioremediation techniques for environments contaminated with nitro-heterocyclic compounds.
Wastewater Treatment: The chemical properties of this compound might be harnessed for advanced oxidation processes in wastewater treatment. The nitro group could potentially be involved in photocatalytic degradation reactions, offering a theoretical avenue for breaking down persistent organic pollutants.
These potential non-biological applications are largely unexplored and represent a fertile ground for future research, potentially leading to the development of novel materials and environmental technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-4-(5-nitro-2-furyl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 5-nitro-2-furfural derivatives with thiazole precursors. For example, nitro-furan intermediates can be reacted with thioamides or thioureas under acidic or basic conditions. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like p-toluenesulfonic acid. Purity is verified via melting point analysis and chromatographic methods (e.g., TLC) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., nitro group at ~1520 cm⁻¹, thiazole ring vibrations).
- NMR (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
- Elemental analysis to validate stoichiometry (C, H, N, S content).
- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated in related thiadiazole derivatives .
Q. What preliminary pharmacological activities are associated with this compound?
- Methodological Answer : Screen for antimicrobial, anticancer, or antioxidant properties using:
- In vitro assays : Broth microdilution (MIC determination against bacterial/fungal strains), MTT assays for cytotoxicity (e.g., human cancer cell lines), and DPPH radical scavenging for antioxidant potential.
- In vivo models : Rodent studies to assess acute toxicity (LD₅₀) and organ-specific effects. Note that this compound is a suspected carcinogen (IARC Group 2B), requiring strict safety protocols .
Advanced Research Questions
Q. How can mechanistic insights into the carcinogenicity of this compound be investigated?
- Methodological Answer :
- Metabolic activation studies : Use liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify reactive intermediates (e.g., nitroso derivatives).
- DNA adduct profiling : Employ ³²P-postlabeling or LC-MS/MS to detect covalent DNA modifications in target tissues (e.g., bladder epithelium).
- Transgenic models : Utilize in vivo systems (e.g., Tg.rasH2 mice) to assess tumorigenic potential and dose-response relationships, as seen in FANFT analogs .
Q. How should researchers address contradictions in carcinogenicity data across experimental models?
- Methodological Answer :
- Species-specific metabolism : Compare metabolic pathways in rodents vs. humans using in vitro hepatocyte models.
- Histopathological correlation : Conduct longitudinal studies with detailed organ pathology (e.g., bladder hyperplasia vs. carcinoma).
- Statistical rigor : Apply Bayesian meta-analysis to reconcile variability in tumor incidence rates across studies .
Q. What advanced spectroscopic techniques resolve ambiguities in structural isomerism or polymorphism?
- Methodological Answer :
- Solid-state NMR : Differentiate polymorphs by analyzing ¹³C chemical shifts and spin-lattice relaxation times.
- Dynamic XRD : Monitor crystal lattice changes under temperature or humidity stress.
- DFT calculations : Predict stable conformers and compare with experimental data (e.g., IR/Raman spectra) .
Safety and Handling
Q. What protocols are critical for safe handling given its IARC 2B classification?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
